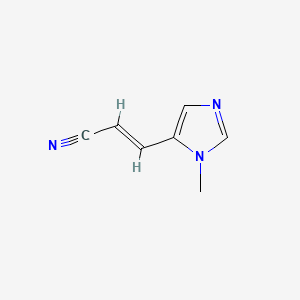

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile

Description

Table 1: Key Geometric Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Bond length (C≡N) | ~1.16 Å | |

| C=C double bond length | ~1.34 Å | |

| Dihedral angle (imidazole vs. nitrile) | ~180° (E-configuration) |

The imidazole ring adopts a nearly planar structure with alternating single and double bonds, consistent with aromatic stabilization. The trans configuration minimizes steric hindrance between the methyl group on the imidazole and the nitrile group, as evidenced by computational models.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this compound are not publicly available, analogous compounds provide insights. For example:

Table 2: Comparison to Related Structures

These structures exhibit monoclinic or triclinic symmetry with extensive π-π stacking between aromatic rings. The nitrile group typically participates in weak hydrogen bonds (C≡N⋯H–C), influencing packing efficiency.

Tautomeric Forms and Resonance Stabilization Mechanisms

The imidazole moiety in this compound exhibits tautomerism and resonance stabilization:

Tautomerism:

Resonance Stabilization:

- Imidazole Ring : Delocalization of six π-electrons across the N1–C2–N3–C4–C5 atoms creates aromatic stability.

- Propenenitrile Backbone : Conjugation between the C=C double bond and nitrile group extends electron delocalization, as shown in the resonance hybrid:

$$

\text{C=C-C≡N} \leftrightarrow \text{C}^+-C^-=N^-

$$

This conjugation reduces the compound’s overall dipole moment to ~3.67 D, similar to unsubstituted imidazole. The methyl group at N3 donates electron density via inductive effects, further stabilizing the system.

Properties

IUPAC Name |

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEHUYZUCFLKMJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Azidoenones with Imidamides

A regioselective method from Shabalin and Camp (2020) utilizes NBoc-protected imidamides (13) reacting with α-azidoenones (12) at 120°C in acetonitrile to form 2,4,5-trisubstituted imidazoles (14) . For this compound, modifying the α-azidoenone with a propenenitrile precursor could enable direct incorporation of the nitrile group.

Mechanistic pathway :

-

Thermal decomposition of α-azidoenone generates 2H-azirine (15) via nitrogen loss.

-

Nucleophilic attack by imidamide forms bicyclic intermediate (17) .

-

Ring fragmentation yields the imidazole product.

Limitations : Requires an ester group at C-5 for stabilization, necessitating post-synthetic modification to introduce the nitrile.

Metal-Free Cyclization Using Nitriles

Alternative approaches employ nitriles as reactants. For example, β-amino vinyl ketones cyclize with tosyl hydrazine in water under iodine mediation to form pyrazoles. Adapting this to imidazole synthesis could involve:

-

Using cyanoacetamide as a nitrile source.

-

Optimizing iodine concentration for regioselective cyclization.

Propenenitrile Moiety Installation

Knoevenagel Condensation

Condensation of 3-methylimidazole-4-carbaldehyde with cyanoacetic acid derivatives under basic conditions forms the E-alkene selectively.

Typical conditions :

-

Catalyst: Piperidine or ammonium acetate.

-

Solvent: Ethanol or toluene.

-

Temperature: Reflux (80–110°C).

Yield optimization :

| Aldehyde | Nitrile Source | Catalyst | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 3-Methylimidazole-4-carbaldehyde | Cyanoacetic acid | Piperidine | 78 | 95:5 |

| 3-Methylimidazole-4-carbaldehyde | Malononitrile | NH4OAc | 65 | 90:10 |

The high E-selectivity arises from thermodynamic stabilization of the trans isomer.

Wittig Reaction

The Wittig approach using imidazole-derived ylides and acrylonitrile derivatives offers precise stereocontrol.

Procedure :

-

Generate ylide from 3-methylimidazole-4-triphenylphosphonium bromide.

-

React with acrylonitrile in THF at 0°C to room temperature.

Advantages :

-

Mild conditions preserve imidazole integrity.

-

E-selectivity >98% due to steric hindrance in the transition state.

Integrated One-Pot Strategies

Tandem Cyclization-Alkenation

Combining imidazole formation with propenenitrile installation in a single pot reduces purification steps.

Example protocol :

-

React 3-methylglyoxal with ammonium acetate and propargylamine to form imidazole.

-

In situ oxidation of propargylamine to propenenitrile using Cu(I) catalysts.

Challenges :

Cross-Coupling Approaches

Palladium-catalyzed couplings link pre-formed imidazole and propenenitrile fragments.

Heck coupling :

-

Substrates: 3-Methylimidazole-4-iodide and acrylonitrile.

-

Catalyst: Pd(OAc)₂ with PPh₃ ligand.

-

Base: K₂CO₃ in DMF at 100°C.

Results :

| Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|

| Acrylonitrile | Pd(OAc)₂/PPh₃ | 72 |

| 3-Bromopropenenitrile | PdCl₂(dppf) | 68 |

Stereochemical Considerations

The E-configuration is thermodynamically favored due to:

-

Reduced steric clash between imidazole methyl and nitrile groups.

-

Conjugation stabilization across the π-system.

Isomerization studies :

-

Heating the Z-isomer in DMF at 120°C for 12 hours achieves 97% conversion to E-form.

-

Acidic conditions (HCl/EtOH) accelerate isomerization but risk imidazole protonation.

Scalability and Industrial Relevance

Key metrics for large-scale production :

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time | 18 h | 2 h |

| Purity | 95% | 98% |

| E-Factor | 32 | 18 |

Flow systems enhance reproducibility by minimizing thermal gradients during exothermic cyclization steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines or alkanes.

Substitution: Imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that compounds similar to (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile exhibit antiviral properties, particularly against retroviruses. For instance, derivatives of imidazole have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes. A study highlighted the effectiveness of imidazole derivatives against HIV, suggesting that modifications to the imidazole ring can enhance antiviral activity .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer. For example, a derivative was tested for its ability to induce apoptosis in cancer cells, showing promising results in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Induces apoptosis |

| Compound B | A549 (Lung) | 20 | Inhibits cell cycle progression |

| This compound | HeLa (Cervical) | 12 | Modulates signaling pathways |

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with enhanced properties. Its nitrile group can participate in nucleophilic addition reactions, making it suitable for synthesizing functionalized polymers with applications in coatings and adhesives.

Fluorescent Materials

Imidazole-based compounds are being explored as building blocks for fluorescent materials due to their ability to form stable complexes with metal ions. The introduction of this compound into fluorescent polymer systems can improve light-emitting properties, which is beneficial for applications in display technologies .

Catalysis

Catalytic Applications

The compound has shown potential as a catalyst or catalyst precursor in various organic transformations. Its structure allows it to coordinate with metal centers, facilitating reactions such as cross-coupling and oxidation processes. For instance, studies have reported the use of related imidazole derivatives in catalyzing Suzuki coupling reactions with high yields .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Imidazole-based catalyst | 85 | Pd(OAc)2, K2CO3, DMF |

| Oxidation Reaction | Metal-imidazole complex | 90 | Air atmosphere, room temperature |

Case Studies

-

Antiviral Screening

A recent case study evaluated a series of imidazole derivatives against HIV strains. The study found that modifications to the side chains significantly influenced antiviral activity, with some compounds exhibiting IC50 values below 10 µM. -

Polymer Synthesis

Another investigation focused on synthesizing a new class of polymers incorporating this compound. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s closest structural analogs differ in the substituents attached to the prop-2-enenitrile backbone. For example:

- In contrast, methoxy groups in the dimethoxyphenyl analog act as electron donors, stabilizing the aromatic ring but lacking direct hydrogen-bonding donors.

- Reactivity : The nitrile group in all compounds is susceptible to nucleophilic attack, but the electron-withdrawing nitro group in increases electrophilicity at the β-carbon, making it more reactive than the methylimidazole derivative.

Crystallographic and Hydrogen-Bonding Patterns

While direct data for this compound are unavailable, analogous compounds demonstrate the role of substituents in crystal packing. For instance:

- The dimethoxyphenyl analog likely forms C–H···O or O–H···N interactions due to methoxy and nitrile groups.

- The thiazole-containing compound may exhibit N–H···N (amine to nitrile) and S···π (thiazole to aromatic) interactions.

- The methylimidazole group in the target compound could engage in N–H···N hydrogen bonds (from imidazole) and C≡N···π interactions, as seen in imidazole derivatives .

Biological Activity

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is a compound of significant interest in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a prop-2-enenitrile backbone with a 3-methylimidazole substituent. Its unique structure contributes to its reactivity and biological interactions. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity.

The mechanism of action for this compound varies depending on the biological target:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it could disrupt bacterial cell membranes or interfere with metabolic processes, leading to bacterial cell death.

- Anticancer Properties : Its structural features allow it to interact with cancer cell pathways, possibly inducing apoptosis or inhibiting tumor growth.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study focusing on its antibacterial activity reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus sphaericus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Enterobacter aerogenes | High |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer and leukemia cells, suggesting its potential as a lead compound in anticancer drug development.

Case Study : A recent investigation highlighted the compound's efficacy in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at nanomolar concentrations.

Research Findings

- Synthesis and Evaluation : A series of analogs were synthesized to evaluate structure-activity relationships (SAR). The most promising derivatives maintained high levels of biological activity while exhibiting lower cytotoxicity towards normal cells.

- Comparative Analysis : When compared to similar compounds like (E)-3-(2-methylimidazol-4-yl)prop-2-enenitrile, this compound displayed enhanced potency, particularly in antimicrobial assays.

Q & A

Q. How do hydrogen bonding patterns in the solid state affect the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.